![molecular formula C17H16N2OS B5877901 2-(benzylthio)-6-methoxy-4-methylquinazoline](/img/structure/B5877901.png)
2-(benzylthio)-6-methoxy-4-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-6-methoxy-4-methylquinazoline is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
Wirkmechanismus
The mechanism of action of 2-(benzylthio)-6-methoxy-4-methylquinazoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in the development and progression of cancer and other diseases. Further studies are needed to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-6-methoxy-4-methylquinazoline has various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer activity. It has also been shown to inhibit the migration and invasion of cancer cells, which may prevent the spread of cancer to other parts of the body. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(benzylthio)-6-methoxy-4-methylquinazoline in lab experiments is its high potency and selectivity towards certain targets. This makes it a useful tool for studying specific biological pathways and processes. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties. This can be overcome by using appropriate solvents and formulation strategies.
Zukünftige Richtungen
There are several future directions for research on 2-(benzylthio)-6-methoxy-4-methylquinazoline. One area of interest is the development of new analogs and derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of the compound and to identify its molecular targets and downstream effects. Finally, the compound's potential as a fluorescent probe for imaging applications should be explored further.
Synthesemethoden
The synthesis of 2-(benzylthio)-6-methoxy-4-methylquinazoline involves the reaction of 2-amino-3-methylbenzoic acid with benzyl chlorothioformate and sodium methoxide in methanol. The resulting product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Benzylthio)-6-methoxy-4-methylquinazoline has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential use as a fluorescent probe for imaging applications. In drug discovery, it has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-6-methoxy-4-methylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-15-10-14(20-2)8-9-16(15)19-17(18-12)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNIVRKMJLXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-6-methoxy-4-methylquinazoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.